molecular formula C20H21NO5S B2446399 1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-78-4

1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one

Cat. No.: B2446399
CAS No.: 877811-78-4
M. Wt: 387.45
InChI Key: ZVEUYMPQDFYJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4,5-Triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one is a synthetic organic compound designed for research applications. This molecule is a hybrid structure incorporating a 3,4,5-triethoxybenzoyl moiety linked to a benzo[c]isothiazol-3(1H)-one ring system. The 3,4,5-trialkoxybenzoyl group is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. This structural feature is found in compounds with diverse activities, including tubulin polymerization inhibitors and other antiproliferative agents. The benzoisothiazolinone core is a recognized pharmacophore with known biocidal and antimicrobial properties, functioning as a preservative in industrial applications by inhibiting the growth of microbes . The integration of these two subunits into a single molecule suggests potential for unique biological activity, making it a candidate for investigation in biochemical and pharmacological research, particularly in the development of novel enzyme inhibitors or cytotoxic agents. Researchers may find this compound valuable for exploring structure-activity relationships, given that modifications to the alkoxy groups on the benzoyl ring and the nature of the fused heterocyclic system can significantly alter physicochemical properties and target affinity. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3,4,5-triethoxybenzoyl)-2,1-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-4-24-16-11-13(12-17(25-5-2)18(16)26-6-3)19(22)21-15-10-8-7-9-14(15)20(23)27-21/h7-12H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEUYMPQDFYJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2C3=CC=CC=C3C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one typically involves the following steps:

    Formation of the Benzoyl Intermediate: The starting material, 3,4,5-triethoxybenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Cyclization Reaction: The acid chloride is then reacted with 2-aminothiophenol in the presence of a base such as triethylamine to form the benzo[c]isothiazolone ring.

    Final Coupling: The resulting intermediate is then coupled with the benzoyl chloride derivative under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the ethoxy groups.

Scientific Research Applications

1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways, modulating the expression of genes and proteins involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4,5-trimethoxybenzoyl)benzo[c]isothiazol-3(1H)-one: Similar structure but with methoxy groups instead of ethoxy groups.

    1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-2(1H)-one: Similar structure but with the isothiazolone ring in a different position.

    1-(3,4,5-triethoxybenzoyl)benzo[d]isothiazol-3(1H)-one: Similar structure but with a different isothiazolone ring system.

Uniqueness

1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one is unique due to the specific arrangement of its ethoxy groups and the benzo[c]isothiazolone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Overview of 1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one

1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one is a synthetic organic compound that belongs to the class of isothiazoles. This class of compounds is known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of this compound suggests potential interactions with biological targets that could lead to therapeutic applications.

Antimicrobial Activity

Isothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications to the benzoyl moiety can enhance activity against a range of bacteria and fungi. For instance:

  • Mechanism : These compounds often disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.
  • Case Study : A study found that similar isothiazole derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Several studies have highlighted the potential of isothiazole derivatives in cancer therapy:

  • Mechanism : They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • Research Findings : In vitro studies showed that compounds with similar structures to 1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one inhibited proliferation in various cancer cell lines.

Anti-inflammatory Effects

There is also evidence suggesting that isothiazole derivatives can possess anti-inflammatory effects:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
  • Research Findings : Experimental models have demonstrated reduced inflammation markers when treated with isothiazole compounds.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis; modulation of cell cycle
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Basic: What are the recommended synthetic routes for 1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of benzoisothiazolone derivatives typically involves copper-catalyzed C–S/N–S bond formation, as demonstrated for structurally similar compounds. For example, N-substituted benzo[d]isothiazol-3(2H)-ones were synthesized using CuCl or Cu(OAc)₂ with sulfur powder and 2-halobenzoic acids under optimized conditions (yields up to 93%) . To adapt this for the target compound:

Precursor Selection : Use 3,4,5-triethoxybenzoyl chloride and a benzo[c]isothiazol-3(1H)-one derivative.

Catalytic System : Employ CuCl (1.2 equiv) in acetonitrile at 80°C for 12–24 hours.

Purification : Column chromatography (silica gel, petroleum ether/EtOAc) or recrystallization.
Yield optimization strategies include:

  • Reagent stoichiometry : Maintain a 1:1.2 ratio of benzoisothiazolone to acyl chloride.
  • Temperature control : Higher temperatures (80–100°C) improve reaction rates but may require inert atmospheres to prevent decomposition .

Basic: How can the structural integrity of 1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one be validated post-synthesis?

Methodological Answer:
Validation requires multi-technique characterization:

NMR Spectroscopy :

  • ¹H NMR : Confirm the presence of triethoxybenzoyl protons (δ 4.0–4.3 ppm for –OCH₂CH₃) and benzoisothiazolone aromatic protons (δ 7.2–8.1 ppm).
  • ¹³C NMR : Identify carbonyl carbons (δ 165–170 ppm) and quaternary carbons in the benzoyl moiety .

Mass Spectrometry : HRMS (ESI+) should match the molecular ion ([M+H]⁺) with an error margin < 5 ppm .

Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .

X-ray Crystallography : If crystals are obtainable, compare bond lengths and angles with similar structures (e.g., N-(4-methoxyphenyl)benzo[d]isothiazol-3(2H)-one) .

Advanced: How can the reactivity of the benzo[c]isothiazol-3(1H)-one core be exploited for selective functionalization?

Methodological Answer:
The sulfur atom in the isothiazolone ring is a key reactive site. For selective oxidation:

Selectfluor-Mediated Oxidation : In aqueous phase, Selectfluor selectively oxidizes the sulfur to a sulfone group, yielding the 1,1-dioxide derivative (e.g., benzo[d]isothiazol-3(2H)-one-1,1-dioxide with >90% yield). This method tolerates electron-withdrawing/donating substituents .

Regioselective Functionalization : Use radical-nucleophilic conditions (e.g., PTSA/K₂CO₃ in acetonitrile) to target C-3 or C-7 positions, as shown in quinoxalinone derivatives .

Advanced: What computational and experimental approaches are suitable for evaluating biological activity (e.g., enzyme inhibition)?

Methodological Answer:

Docking Studies : Model interactions with target enzymes (e.g., IspD in malaria parasites) using software like AutoDock Vina. Compare binding affinities with known inhibitors (e.g., 2-(2-methoxy-5-sulfonylphenyl)benzo[d]isothiazol-3(2H)-one derivatives) .

In Vitro Assays :

  • Enzyme Inhibition : Measure IC₅₀ values via spectrophotometric assays (e.g., NADH depletion for IspD) .
  • Cytotoxicity : Use MTT assays on mammalian cell lines to assess selectivity .

QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with inhibitory potency .

Advanced: How can stability and degradation pathways be analyzed under varying experimental conditions?

Methodological Answer:

Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition onset >200°C for similar compounds) .

pH-Dependent Stability :

  • Acidic Conditions : Monitor by ¹H NMR in D₂O/HCl (1 M, 37°C). Hydrolysis of the triethoxybenzoyl group may occur at pH < 3 .
  • Basic Conditions : Check for sulfone group degradation using LC-MS in NaOH (0.1 M) .

Photodegradation : Expose to UV light (254 nm) and track changes via HPLC. Benzoisothiazolones are generally photostable but may form radicals under prolonged exposure .

Advanced: What strategies address contradictory data in spectroscopic characterization (e.g., NMR signal splitting)?

Methodological Answer:

Variable Temperature NMR : Resolve signal splitting caused by rotational barriers (e.g., triethoxybenzoyl group rotation) by acquiring spectra at 25°C and 60°C .

COSY/NOESY : Assign overlapping aromatic protons through spin-spin coupling and nuclear Overhauser effects .

Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at ambiguous positions to clarify connectivity .

Advanced: How can corrosion inhibition properties be evaluated using combined experimental and computational methods?

Methodological Answer:

Electrochemical Tests :

  • Potentiodynamic Polarization : Measure corrosion current density (icorr) on E24 steel in 1 M HCl with/without the compound .
  • EIS : Determine charge transfer resistance (Rct) to assess adsorption efficiency .

DFT Calculations :

  • Compute Fukui indices to identify nucleophilic/electrophilic sites for adsorption on metal surfaces .
  • Simulate molecular electrostatic potential (MESP) maps to predict interaction with Fe atoms .

Advanced: What methodologies enable regioselective modification of the triethoxybenzoyl moiety?

Methodological Answer:

Protection/Deprotection :

  • Protect ethoxy groups with TMSCl prior to acylating the benzoisothiazolone core .
  • Deprotect selectively using BBr₃ in CH₂Cl₂ at −78°C to yield phenolic derivatives .

Microwave-Assisted Synthesis : Enhance regioselectivity in SNAr reactions (e.g., substituting ethoxy groups with amines) under controlled microwave irradiation .

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